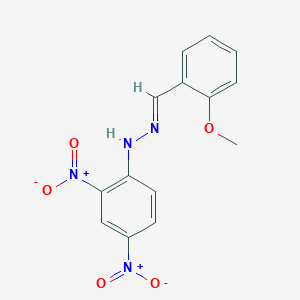
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, also known as DNPH-hydrazone, is a yellow crystalline compound that is commonly used in scientific research. This compound has been widely studied for its ability to react with carbonyl groups, making it a useful tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene involves the formation of a hydrazone derivative through the reaction with carbonyl groups. This reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments is its ability to react with a wide range of carbonyl-containing compounds. This reagent is also relatively inexpensive and easy to use, making it a popular choice for researchers.
However, there are some limitations to using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments. For example, this reagent can react with other functional groups in addition to carbonyls, which can lead to false positives. Additionally, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. One area of interest is the development of new methods for the detection of carbonyl-containing compounds using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. Additionally, researchers may explore the use of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in other areas of chemistry, such as organic synthesis and catalysis.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is a useful reagent in scientific research for the detection of carbonyl-containing compounds. While there are some limitations to its use, this compound has been widely studied and has potential for future research in various fields of chemistry.
Métodos De Síntesis
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methoxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is commonly used in scientific research as a reagent for the detection of carbonyl groups in various compounds. This compound can react with aldehydes and ketones to form a yellow precipitate, which can be used to identify the presence of these functional groups in a sample.
Propiedades
Número CAS |
1163-71-9 |
|---|---|
Nombre del producto |
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine |
Fórmula molecular |
C14H12N4O5 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-14-5-3-2-4-10(14)9-15-16-12-7-6-11(17(19)20)8-13(12)18(21)22/h2-9,16H,1H3/b15-9+ |
Clave InChI |
YWSBQMCOYBSYCS-OQLLNIDSSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
1163-71-9 |
Sinónimos |
2-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



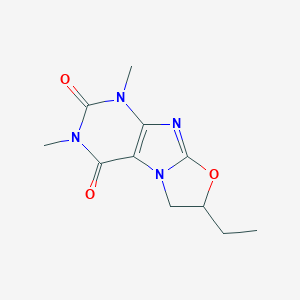
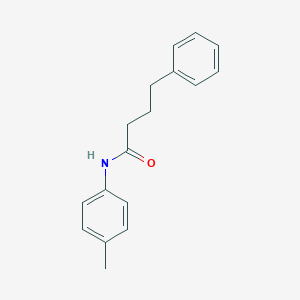
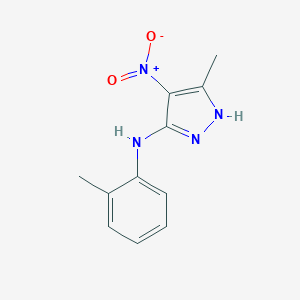
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
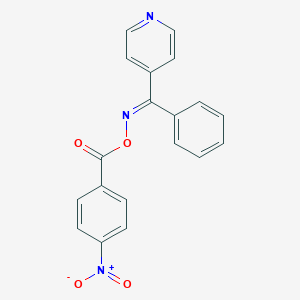
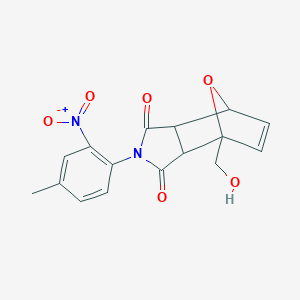
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
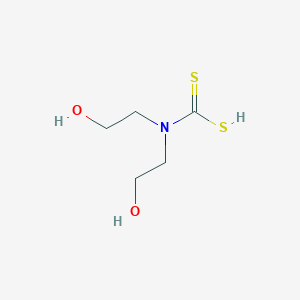
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)